molecular formula C13H16N4O B13440990 2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide

2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide

Cat. No.: B13440990
M. Wt: 244.29 g/mol
InChI Key: KKGIHXDUBMRIHJ-UHFFFAOYSA-N
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Description

2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide is a chemical compound with the molecular formula C13H16N4O. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This structure is often associated with biological activity, making it a subject of interest in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aminophenyl ring .

Scientific Research Applications

2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its pyrazole ring and aminophenyl group contribute to its potential as a versatile compound in medicinal chemistry and pharmaceutical research .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

2-[4-(3-aminophenyl)pyrazol-1-yl]-N-ethylacetamide

InChI

InChI=1S/C13H16N4O/c1-2-15-13(18)9-17-8-11(7-16-17)10-4-3-5-12(14)6-10/h3-8H,2,9,14H2,1H3,(H,15,18)

InChI Key

KKGIHXDUBMRIHJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=C(C=N1)C2=CC(=CC=C2)N

Origin of Product

United States

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